molecular formula C10H20N2O3 B7415709 3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one

3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one

Cat. No.: B7415709
M. Wt: 216.28 g/mol
InChI Key: DWCOPWCCLQHRLA-IENPIDJESA-N
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Description

3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one is a seven-membered heterocyclic compound containing an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one typically involves the reaction of 3-aminocaproic acid with 3-capro-lactam under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces the number of purification steps required . This method often employs multicomponent reactions, where all reactants are combined in a single reaction vessel, leading to the formation of the desired product in high yield.

Chemical Reactions Analysis

Types of Reactions

3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxy group and a methoxy group on the propyl chain makes it particularly interesting for various applications.

Properties

IUPAC Name

3-[[(2S)-2-hydroxy-3-methoxypropyl]amino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-15-7-8(13)6-12-9-4-2-3-5-11-10(9)14/h8-9,12-13H,2-7H2,1H3,(H,11,14)/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCOPWCCLQHRLA-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC1CCCCNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CNC1CCCCNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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